An In-Depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-4-(trifluoromethyl)quinoline
An In-Depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS No. 25199-84-2), a pivotal heterocyclic building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group onto the quinoline scaffold significantly enhances metabolic stability, lipophilicity, and biological target affinity, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This document details its physicochemical properties, synthesis protocols, characterization methodologies, and biological significance.
Physicochemical and Structural Properties
2-Hydroxy-4-(trifluoromethyl)quinoline is a solid, organic compound that belongs to the quinoline family. It is characterized by a quinoline core substituted with a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position. This compound exists in tautomeric equilibrium with its quinolone form, 4-(Trifluoromethyl)quinolin-2(1H)-one. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoline ring system.
Quantitative physicochemical data for this compound are summarized below. It should be noted that there are discrepancies in the reported values for melting point and appearance across different suppliers, which may be due to differences in purity or crystalline form.
Table 1: Physicochemical Properties of 2-Hydroxy-4-(trifluoromethyl)quinoline
| Property | Value | Source(s) |
| CAS Number | 25199-84-2 | |
| Molecular Formula | C₁₀H₆F₃NO | |
| Molecular Weight | 213.16 g/mol | |
| Appearance | White to colorless solid | |
| Melting Point | >240 °C | N/A |
| Boiling Point | 284 °C | N/A |
| Density | 1.391 g/cm³ | N/A |
| Flash Point | 126 °C | N/A |
| Storage | Sealed in dry, Room Temperature | N/A |
Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline
The most commonly cited synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline involves a condensation reaction between aniline and ethyl-4,4,4-trifluoroacetoacetate, followed by an acid-catalyzed intramolecular cyclization. This method, often referred to as a variation of the Conrad-Limpach synthesis, is robust and yields the desired product in good quantities.
Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.
Caption: General workflow for the synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline.
Detailed Experimental Protocol
The following protocol is adapted from a standard literature procedure.
Materials and Equipment:
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1 L three-neck round-bottom flask
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Reflux condenser and heating mantle
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Magnetic stirrer
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Aniline (25.60 g)
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Ethyl-4,4,4-trifluoroacetoacetate (50.0 g)
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Toluene (300 mL)
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Concentrated Sulfuric Acid (H₂SO₄, 200 mL)
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Crushed ice
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Büchner funnel and filter paper
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Vacuum oven
Procedure:
Step 1: Condensation
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To a 1 L round-bottom flask fitted with a reflux condenser, add aniline (25.60 g), ethyl-4,4,4-trifluoroacetoacetate (50.0 g), and toluene (300 mL).
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Heat the mixture to reflux using an oil bath set to 130 °C.
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After 20 minutes of reflux, add 3 mL of water to the reaction mixture.
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Continue to heat at reflux for an additional 24 hours.
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After 24 hours, cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the toluene, yielding a crude oil intermediate.
Step 2: Cyclization and Workup
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In a separate flask, heat 200 mL of concentrated sulfuric acid to 80 °C.
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Carefully add the crude oil from the previous step to the hot sulfuric acid in portions, ensuring the internal temperature does not exceed 90 °C. The addition should take approximately 40 minutes.
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Once the addition is complete, stir the mixture at 80 °C for 1 hour.
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Cool the reaction mixture and pour it carefully onto 400 g of crushed ice.
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A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
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Wash the filtered solids thoroughly with water.
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Dry the product under vacuum at 40 °C to yield 2-Hydroxy-4-(trifluoromethyl)quinoline as a colorless solid (Typical yield: ~50%).
Structural Characterization
Table 2: Expected Spectral Characteristics
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets in the 7-8 ppm range), a singlet for the C3-H proton, and a broad singlet for the N-H/O-H proton (tautomer dependent), likely in the 10-12 ppm range. |
| ¹³C NMR | Signals for aromatic carbons, a quartet for the CF₃ carbon (due to C-F coupling), and a signal for the C=O carbon (in the quinolone tautomer) around 160-170 ppm. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| FT-IR (ATR) | Peaks corresponding to N-H/O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |
| Mass Spec (ESI) | Expected [M+H]⁺ ion at m/z = 214.0474 and/or [M-H]⁻ ion at m/z = 212.0328. |
General Experimental Protocols for Characterization
Protocol 1: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
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Analysis: Integrate proton signals, identify carbon environments (including the characteristic quartet for the CF₃-coupled carbon), and confirm the presence of the trifluoromethyl group via ¹⁹F NMR.
Protocol 2: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.
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Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
Biological Activities and Applications
2-Hydroxy-4-(trifluoromethyl)quinoline is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. The quinoline scaffold is a well-known pharmacophore, and its derivatives have demonstrated a wide range of activities.
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Anticancer Agents: Quinoline derivatives are widely investigated as anticancer agents. They can be modified to target specific biological pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, which is often dysregulated in various cancers.
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Antimalarial Drugs: The quinoline core is famous for its role in antimalarial drugs like chloroquine. This building block can be used to synthesize novel agents against drug-resistant strains of malaria.
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Antimicrobial and Antiviral Agents: The compound serves as a precursor for molecules with potential antibacterial, antifungal, and antiviral properties.
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Agrochemicals and Materials: Fluorinated quinolines have found applications in agriculture and as components for liquid crystals.
Representative Signaling Pathway: EGFR Inhibition
Many quinoline-based anticancer drugs function by inhibiting receptor tyrosine kinases like EGFR. The diagram below illustrates this general mechanism of action, for which derivatives of 2-Hydroxy-4-(trifluoromethyl)quinoline could be designed.
Caption: A simplified diagram of EGFR pathway inhibition by a quinoline-based drug.
Conclusion
2-Hydroxy-4-(trifluoromethyl)quinoline is a fundamentally important heterocyclic compound with significant potential in research and development. Its straightforward synthesis and the unique properties imparted by the trifluoromethyl group make it an attractive starting material for creating diverse libraries of compounds. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for professionals in drug discovery, medicinal chemistry, and materials science.
